molecular formula C28H19Cl2N5OS B13378652 3,5-Dichloro-2-hydroxybenzaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone

3,5-Dichloro-2-hydroxybenzaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone

Cat. No.: B13378652
M. Wt: 544.5 g/mol
InChI Key: GAFRLZYSMMBIDT-JGUTUZAESA-N
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Description

3,5-Dichloro-2-hydroxybenzaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone is a complex organic compound that combines the structural features of benzaldehyde, thiazolidine, and hydrazone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-hydroxybenzaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Sodium methoxide (NaOCH₃), ammonia (NH₃).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

3,5-Dichloro-2-hydroxybenzaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,5-Dichloro-2-hydroxybenzaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone lies in its combined structural features, which confer distinct chemical reactivity and biological activity compared to its simpler analogs.

Properties

Molecular Formula

C28H19Cl2N5OS

Molecular Weight

544.5 g/mol

IUPAC Name

2,4-dichloro-6-[(E)-[(Z)-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C28H19Cl2N5OS/c29-20-16-19(25(36)24(30)17-20)18-31-34-28-35(23-14-8-3-9-15-23)26(32-21-10-4-1-5-11-21)27(37-28)33-22-12-6-2-7-13-22/h1-18,36H/b31-18+,32-26?,33-27?,34-28-

InChI Key

GAFRLZYSMMBIDT-JGUTUZAESA-N

Isomeric SMILES

C1=CC=C(C=C1)N=C2C(=NC3=CC=CC=C3)S/C(=N\N=C\C4=C(C(=CC(=C4)Cl)Cl)O)/N2C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)N=C2C(=NC3=CC=CC=C3)SC(=NN=CC4=C(C(=CC(=C4)Cl)Cl)O)N2C5=CC=CC=C5

Origin of Product

United States

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